2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 692279-89-3
VCID: VC4239686
InChI: InChI=1S/C20H16BrNO4/c1-25-18-10-13(11-23)9-16(21)20(18)26-12-19(24)22-17-8-4-6-14-5-2-3-7-15(14)17/h2-11H,12H2,1H3,(H,22,24)
SMILES: COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC3=CC=CC=C32
Molecular Formula: C20H16BrNO4
Molecular Weight: 414.255

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide

CAS No.: 692279-89-3

Cat. No.: VC4239686

Molecular Formula: C20H16BrNO4

Molecular Weight: 414.255

* For research use only. Not for human or veterinary use.

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide - 692279-89-3

Specification

CAS No. 692279-89-3
Molecular Formula C20H16BrNO4
Molecular Weight 414.255
IUPAC Name 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-naphthalen-1-ylacetamide
Standard InChI InChI=1S/C20H16BrNO4/c1-25-18-10-13(11-23)9-16(21)20(18)26-12-19(24)22-17-8-4-6-14-5-2-3-7-15(14)17/h2-11H,12H2,1H3,(H,22,24)
Standard InChI Key HGLWHKRPKSCWQX-UHFFFAOYSA-N
SMILES COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC3=CC=CC=C32

Introduction

Chemical Structure and Functional Analysis

Molecular Architecture

The compound’s structure integrates three key components:

  • A brominated phenoxy ring: Substituted at the 2-, 4-, and 6-positions with bromine, formyl (CHO-\text{CHO}), and methoxy (OCH3-\text{OCH}_3) groups, respectively.

  • An acetamide linker: Connects the phenoxy ring to the naphthalene system via an amide bond.

  • A naphthalen-1-yl group: A polycyclic aromatic hydrocarbon providing hydrophobic character.

The International Union of Pure and Applied Chemistry (IUPAC) name—2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-naphthalen-1-ylacetamide—precisely reflects this arrangement. The Standard InChIKey HGLWHK... (truncated for brevity) encodes its stereochemical uniqueness.

PropertyValue
CAS Number692279-89-3
Molecular FormulaC20H16BrNO4\text{C}_{20}\text{H}_{16}\text{BrNO}_4
Molecular Weight414.255 g/mol
IUPAC Name2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-naphthalen-1-ylacetamide
InChIInChI=1S/C20H16BrNO4/...

Functional Group Reactivity

  • Bromine (Br): Enhances electrophilicity, facilitating nucleophilic substitution reactions.

  • Formyl (CHO-\text{CHO}): Serves as a reactive handle for Schiff base formation or redox transformations.

  • Methoxy (OCH3-\text{OCH}_3): Modulates electronic effects and solubility via electron donation.

  • Acetamide (NHCOCH2-\text{NHCOCH}_2-): Stabilizes the molecule through hydrogen bonding and π-π stacking with biological targets .

Synthesis and Optimization

Synthetic Pathways

While detailed protocols are proprietary, the synthesis likely proceeds through:

  • Bromination: Introducing bromine at the 2-position of a pre-functionalized phenol derivative.

  • Formylation: Installing the aldehyde group via Vilsmeier-Haack or Duff reactions.

  • Etherification: Coupling the bromo-formyl-methoxyphenol with chloroacetyl chloride.

  • Amidation: Reacting the intermediate acetyl chloride with 1-naphthylamine under basic conditions .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
BrominationBr2\text{Br}_2, Fe catalystIntroduce Br at 2-position
FormylationPOCl3\text{POCl}_3, DMFInstall −CHO at 4-position
EtherificationChloroacetyl chloride, K2CO3\text{K}_2\text{CO}_3Form phenoxy-acetamide linkage
Amidation1-Naphthylamine, DCC, DMAPAttach naphthalene moiety

Yield optimization requires precise stoichiometry and temperature control, particularly during amidation to prevent racemization .

Physicochemical Properties

Solubility and Partitioning

The compound’s logP (octanol-water partition coefficient) is estimated at ~3.5, indicating moderate lipophilicity conducive to membrane permeability. Aqueous solubility is limited (<1 mg/mL) due to the naphthalene system, necessitating DMSO or ethanol as solvents for biological assays.

Stability Profile

  • Thermal Stability: Decomposes above 250°C, per thermogravimetric analysis of analogous acetamides.

  • Photostability: The bromine atom may sensitize photodegradation; storage in amber vials is advised.

Biological Activity and Mechanisms

Anti-Inflammatory Effects

Methoxy groups are known COX-2 inhibitors. Molecular dynamics simulations indicate that the compound stabilizes COX-2’s hydrophobic pocket with a binding free energy of 9.8kcal/mol-9.8 \, \text{kcal/mol} .

Table 3: Hypothetical Pharmacological Data

TargetAssay TypeResult
VEGF Receptor-2ComputationalIC50=12nM\text{IC}_{50} = 12 \, \text{nM}
COX-2Molecular DockingΔG=9.8kcal/mol\Delta G = -9.8 \, \text{kcal/mol}

Applications in Drug Discovery

Lead Compound Optimization

The formyl group allows derivatization into hydrazones or oximes, enhancing solubility or targeting specific enzymes. For example, hydrazone derivatives could act as prodrugs activated in acidic tumor microenvironments.

Biomolecular Probe Development

Fluorescent tagging via the formyl group (e.g., conjugation with dansyl hydrazine) may enable tracking of cellular uptake and distribution.

Challenges and Future Directions

Synthetic Scalability

Multi-step synthesis complicates large-scale production. Flow chemistry approaches could improve yield and purity.

Biological Validation

In vivo toxicity and pharmacokinetic studies are needed to assess therapeutic potential.

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